4-Propylcyclohexane-1-carbaldehyde

Catalog No.
S3708821
CAS No.
209735-40-0
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propylcyclohexane-1-carbaldehyde

CAS Number

209735-40-0

Product Name

4-Propylcyclohexane-1-carbaldehyde

IUPAC Name

4-propylcyclohexane-1-carbaldehyde

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-2-3-9-4-6-10(8-11)7-5-9/h8-10H,2-7H2,1H3

InChI Key

OZKLOXFZSOVSRA-UHFFFAOYSA-N

SMILES

CCCC1CCC(CC1)C=O

Canonical SMILES

CCCC1CCC(CC1)C=O

4-Propylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring with a propyl chain attached at the 4th position and a formyl group (CHO) attached to the first carbon (C1) of the cyclohexane ring. Its molecular formula is C10H18OC_{10}H_{18}O, and it belongs to the aldehyde family, which is known for its reactivity due to the presence of the carbonyl functional group. The structure of 4-propylcyclohexane-1-carbaldehyde can be represented as follows:

Structure CCCC1CCC(CC1)C=O\text{Structure }CCCC1CCC(CC1)C=O

This compound is notable for its unique properties, which arise from both the cyclohexane framework and the substituents attached to it. The presence of the propyl group increases hydrophobicity compared to simpler aldehydes, influencing its solubility and reactivity in various chemical environments.

Currently, there is no documented information regarding a specific mechanism of action for 4-propylcyclohexane-1-carbaldehyde in biological systems.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Ensure proper ventilation when working with it.
  • Aldehydes can be flammable; handle them away from heat sources and open flames.
  • Dispose of the compound according to local regulations for hazardous waste.
  • Organic synthesis

    The aldehyde functional group (C=O) in PCHCA makes it a reactive molecule that can be used as a building block in the synthesis of more complex organic molecules. Researchers might explore PCHCA as a starting material for the preparation of pharmaceuticals, fragrances, or other functional materials [1].

  • Cyclohexane derivatives

    PCHCA is a derivative of cyclohexane, a common cyclic hydrocarbon. Studying how PCHCA interacts with other molecules or undergoes reactions can provide insights into the general reactivity of cyclohexane derivatives, which are relevant in various fields like polymer chemistry and materials science.

  • Bioorganic chemistry

    The cyclohexane ring and the aldehyde group in PCHCA offer some structural similarity to certain biological molecules. Researchers might investigate how PCHCA interacts with biological systems, such as enzymes or receptors. This could be helpful in understanding fundamental biological processes or even lead to the development of new drugs [].

  • Oxidation: The aldehyde can be oxidized to form a carboxylic acid using oxidizing agents such as chromic acid.
  • Reduction: It can be reduced to a primary alcohol using reducing agents like sodium borohydride.
  • Aldol Condensation: Under suitable conditions, it can participate in aldol condensation reactions, leading to the formation of β-hydroxy aldehydes.
  • Cannizzaro Reaction: In the presence of a strong base, two molecules of this aldehyde can undergo disproportionation to yield one molecule of alcohol and one molecule of carboxylic acid.

These reactions highlight the versatility of 4-propylcyclohexane-1-carbaldehyde as an intermediate in organic synthesis.

Laboratory Synthesis

The synthesis of 4-propylcyclohexane-1-carbaldehyde typically involves two main steps:

  • Alkylation: Cyclohexanone is reacted with propyl bromide in the presence of a strong base like sodium hydride (NaH) to produce 4-propylcyclohexanone.
  • Oxidation: The resulting 4-propylcyclohexanone is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield 4-propylcyclohexane-1-carbaldehyde.

Industrial Production

For industrial applications, similar methods are employed but scaled up for larger quantities. This includes bulk alkylation using large reactors and continuous oxidation processes to ensure consistent quality and yield.

4-Propylcyclohexane-1-carbaldehyde has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
  • Fragrance and Flavor Industry: This compound is utilized in the manufacture of fragrances and flavors due to its aromatic properties.
  • Pharmaceuticals: It is explored for potential therapeutic properties and as a precursor for drug development.

4-Propylcyclohexane-1-carbaldehyde shares similarities with other compounds in terms of structure and reactivity. Some comparable compounds include:

Compound NameStructural FeaturesUnique Aspects
Cyclohexane-1-carbaldehydeLacks propyl chain; simpler structureLess hydrophobic than 4-propyl derivative
4-Methylcyclohexane-1-carbaldehydeContains a methyl group instead of a propyl groupDifferent steric and electronic properties
4-Ethylcyclohexane-1-carbaldehydeContains an ethyl groupBalances properties between methyl and propyl derivatives

Uniqueness

The uniqueness of 4-propylcyclohexane-1-carbaldehyde lies in its specific structural features:

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-20

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